molecular formula C31H47O6- B13829172 (3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate

(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate

Cat. No.: B13829172
M. Wt: 515.7 g/mol
InChI Key: CPYFCYMXHGAZTF-NRMBUVATSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alisol B 23-acetate is a naturally occurring triterpenoid compound found in the rhizomes of Alisma orientale, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and antitumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alisol B 23-acetate can be synthesized through the esterification of alisol B with acetic anhydride in the presence of a catalyst . The reaction typically involves mixing alisol B with acetic anhydride and a catalyst, followed by controlling the reaction conditions to achieve esterification.

Industrial Production Methods: Industrial production of alisol B 23-acetate involves the extraction and purification from the chloroform-soluble extract of Alisma orientale using centrifugal partition chromatography coupled with evaporative light scattering detection . This method allows for the efficient separation and purification of alisol B 23-acetate with high purity.

Comparison with Similar Compounds

Alisol B 23-acetate is unique among triterpenoids due to its specific pharmacological activities and molecular targets. Similar compounds include:

These compounds, while similar in structure, exhibit distinct pharmacological profiles, highlighting the uniqueness of alisol B 23-acetate.

Properties

Molecular Formula

C31H47O6-

Molecular Weight

515.7 g/mol

IUPAC Name

(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate

InChI

InChI=1S/C31H48O6/c1-17(15-31(36,16-24(34)35)26-28(4,5)37-26)18-10-12-29(6)19-8-9-22-27(2,3)23(33)11-13-30(22,7)25(19)21(32)14-20(18)29/h17,19,21-22,25-26,32,36H,8-16H2,1-7H3,(H,34,35)/p-1/t17-,19+,21+,22?,25+,26+,29-,30+,31+/m1/s1

InChI Key

CPYFCYMXHGAZTF-NRMBUVATSA-M

Isomeric SMILES

C[C@H](C[C@](CC(=O)[O-])([C@@H]1C(O1)(C)C)O)C2=C3C[C@@H]([C@@H]4[C@@H]([C@]3(CC2)C)CCC5[C@@]4(CCC(=O)C5(C)C)C)O

Canonical SMILES

CC(CC(CC(=O)[O-])(C1C(O1)(C)C)O)C2=C3CC(C4C(C3(CC2)C)CCC5C4(CCC(=O)C5(C)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.